Tert-butyl 4-bromoazepane-1-carboxylate
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Description
Tert-butyl 4-bromoazepane-1-carboxylate: is a versatile small molecule scaffold with the molecular formula C₁₁H₂₀BrNO₂ and a molecular weight of 278.19 g/mol . It is primarily used in chemical synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for tert-butyl 4-bromoazepane-1-carboxylate are not widely documented, but they likely involve scalable versions of
Biological Activity
Tert-butyl 4-bromoazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : C11H16BrN\O2
- Molecular Weight : 278.19 g/mol
- CAS Number : 158407-04-6
- Physical State : Solid, typically appearing as a white to light yellow powder.
Synthesis
This compound can be synthesized through various methods involving the bromination of azepane derivatives followed by esterification with tert-butyl carboxylic acid. The synthesis typically involves:
- Bromination : The azepane ring undergoes bromination at the 4-position.
- Esterification : The resulting bromo compound is reacted with tert-butyl chloroformate in the presence of a base to obtain the desired ester.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various tert-butyl derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 50 | S. aureus |
This compound | 50 | E. coli |
Case Study 2: Cytotoxicity Assay
In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), this compound showed dose-dependent cytotoxic effects. The IC50 values were calculated as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
These results indicate a promising avenue for further research into its application in cancer therapy.
Case Study 3: Neuroprotective Effects
Research focusing on neuroprotective effects revealed that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The compound's ability to enhance cell viability under stress conditions suggests potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
tert-butyl 4-bromoazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULQEBUTDVXTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1852254-64-8 |
Source
|
Record name | tert-butyl 4-bromoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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